molecular formula C14H18N4O5S B12150578 Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12150578
M. Wt: 354.38 g/mol
InChI Key: XHITXLBGPWNYHF-UHFFFAOYSA-N
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Description

Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a synthetic compound that features a triazole ring substituted with an amino group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The amino and trimethoxyphenyl groups are introduced through substitution reactions.

    Esterification: The final step involves the esterification of the compound to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90) . This inhibition can lead to the disruption of cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.

Uniqueness

Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its specific triazole ring structure and the presence of the trimethoxyphenyl group, which imparts distinct biological activities .

Properties

Molecular Formula

C14H18N4O5S

Molecular Weight

354.38 g/mol

IUPAC Name

methyl 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C14H18N4O5S/c1-20-9-5-8(6-10(21-2)12(9)23-4)13-16-17-14(18(13)15)24-7-11(19)22-3/h5-6H,7,15H2,1-4H3

InChI Key

XHITXLBGPWNYHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)OC

Origin of Product

United States

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